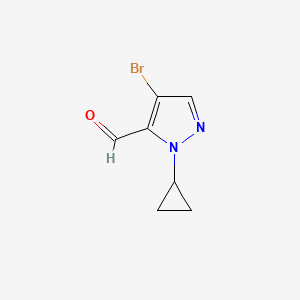![molecular formula C6H9NO B13514701 1-Azaspiro[3.3]heptan-3-one](/img/structure/B13514701.png)
1-Azaspiro[3.3]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[3.3]heptan-3-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.3]heptan-3-one can be synthesized through a thermal [2+2] cycloaddition reaction between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in spirocyclic β-lactams. The reduction of the β-lactam ring with alane produces this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route involving cycloaddition and reduction is scalable and can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.3]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, such as amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Alane (AlH3) is commonly used for the reduction of the β-lactam ring.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Azaspiro[3.3]heptan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Acts as a bioisostere of piperidine, making it valuable in the design of biologically active compounds.
Medicine: Incorporated into anesthetic drugs like bupivacaine to create new analogues with high activity.
Mechanism of Action
The mechanism of action of 1-azaspiro[3.3]heptan-3-one involves its interaction with molecular targets similar to those of piperidine. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and interact with various receptors and enzymes, influencing biological pathways. This interaction can modulate the activity of neurotransmitters and other signaling molecules .
Comparison with Similar Compounds
- 2-Azaspiro[3.3]heptane
- 3-Azaspiro[3.3]heptane
- 4-Azaspiro[3.3]heptane
Comparison: 1-Azaspiro[3.3]heptan-3-one is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the seven-membered ring. This configuration imparts distinct chemical and biological properties, making it a valuable bioisostere of piperidine. Compared to its analogues, this compound exhibits higher stability and activity in certain applications .
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
1-azaspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C6H9NO/c8-5-4-7-6(5)2-1-3-6/h7H,1-4H2 |
InChI Key |
SVYWYSASRHFPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(=O)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)
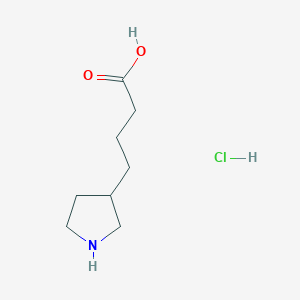
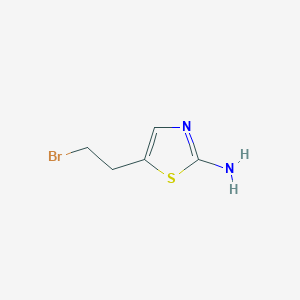
![3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine](/img/structure/B13514662.png)
![[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine](/img/structure/B13514666.png)
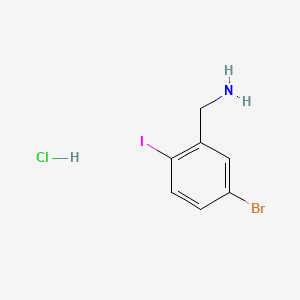
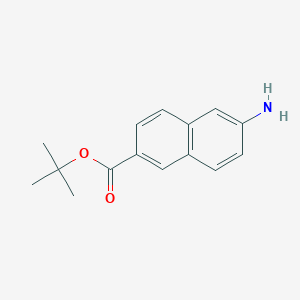
![ethyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13514675.png)



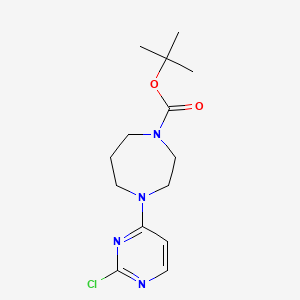
![1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis](/img/structure/B13514697.png)
